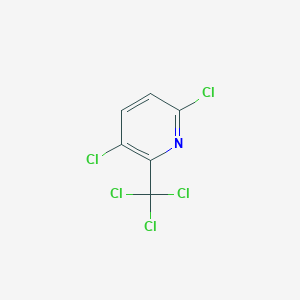
2-Bromo-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Bromo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of “2-Bromo-5-(trifluoromethyl)pyridine” involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(trifluoromethyl)pyridine” is complex and involves several atoms including bromine, fluorine, and nitrogen .
Chemical Reactions Analysis
“2-Bromo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(trifluoromethyl)pyridine” are not fully detailed in the available resources .
Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Applications
“2-Bromo-5-(trifluoromethyl)pyridine” and its derivatives have found extensive use in the agrochemical and pharmaceutical industries. For instance, Fluazifop-butyl, an agrochemical product, was the first derivative of “2-Bromo-5-(trifluoromethyl)pyridine” introduced to the market. Since then, more than 20 new derivatives containing “2-Bromo-5-(trifluoromethyl)pyridine” have acquired ISO common names. In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the “2-Bromo-5-(trifluoromethyl)pyridine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety and Hazards
“2-Bromo-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-(trifluoromethyl)pyridine is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.
Mode of Action
2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This interaction with its targets can lead to changes in the chemical structure of the compound, which can further influence its biological activity.
Biochemical Pathways
The compound is involved in the regioselective C-4 deprotonation with LDA and trapping with carbon dioxide , leading to the corresponding C-4 acid . This suggests that the compound may play a role in influencing certain biochemical pathways, potentially affecting downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to dust should be avoided, and personal protective equipment should be worn when handling the compound .
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMWMFOQQBVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371360 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50488-42-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?
A: This compound is particularly useful due to its ability to undergo selective chemical transformations. For instance, it can be selectively deprotonated at the 3-position, allowing for the introduction of various functional groups. [] This selectivity is crucial in organic synthesis for constructing complex molecules with precise arrangements of atoms.
Q2: Can you elaborate on the applications of 2-Bromo-5-(trifluoromethyl)pyridine in the synthesis of bipyridine derivatives?
A: Research demonstrates that 2-Bromo-5-(trifluoromethyl)pyridine serves as a precursor for synthesizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a palladium-catalyzed reductive homocoupling reaction. [] Notably, this reaction can be performed using Cyrene™ (dihydrolevoglucosenone), a bio-renewable and less toxic solvent alternative to traditional options like dimethylformamide. [] The resulting bipyridine derivatives have applications in various fields, including materials science and catalysis.
Q3: Are there alternative synthetic routes or greener alternatives explored in the synthesis of 2-Bromo-5-(trifluoromethyl)pyridine derivatives?
A: While the provided research highlights the use of palladium acetate as a catalyst, further studies explore optimizing this reaction. For example, using a 50% γ-valerolactone (GVL) in Cyrene™ blend significantly improves the reaction yield and reduces the required palladium acetate catalyst loading. [] This modification exemplifies efforts towards greener synthetic approaches by minimizing waste and utilizing more sustainable solvents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



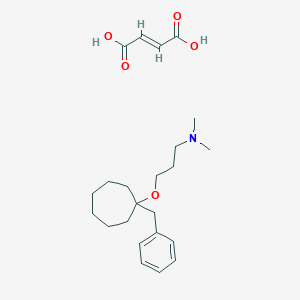
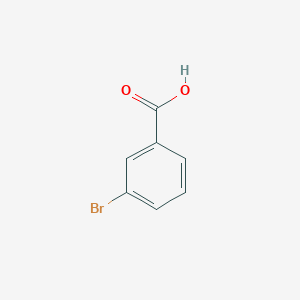

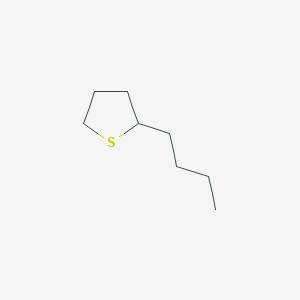

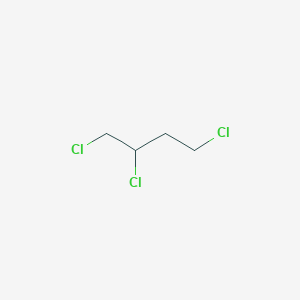
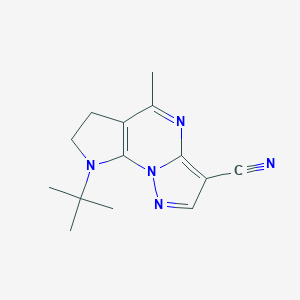
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
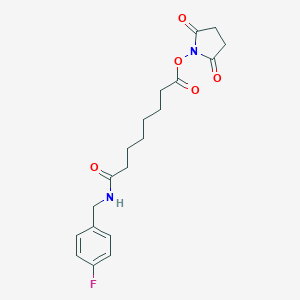
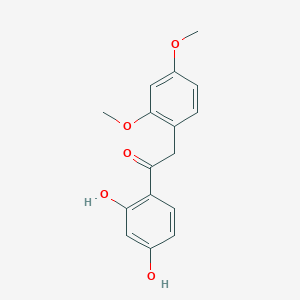

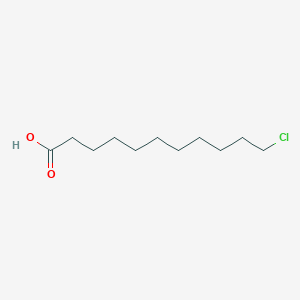
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
